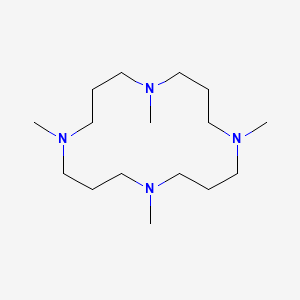

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane

Vue d'ensemble

Description

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane is a macrocyclic tertiary amine with the molecular formula C₁₆H₃₆N₄. This compound is known for its unique structure, which consists of a 16-membered ring with four nitrogen atoms and four methyl groups attached to the nitrogen atoms. It is often used in coordination chemistry due to its ability to form stable complexes with various metal ions .

Méthodes De Préparation

The synthesis of 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of N,N’-dimethyl-1,2-ethanediamine with formaldehyde and formic acid, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired macrocyclic structure .

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the nitrogen atoms, reducing any oxidized forms back to the amine.

Substitution: The methyl groups attached to the nitrogen atoms can undergo substitution reactions with electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Applications De Recherche Scientifique

Introduction to 1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane

This compound (TMTA) is a macrocyclic compound with the molecular formula . This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in coordination chemistry, catalysis, and materials science.

Structure and Characteristics

- Molecular Formula:

- Molecular Weight: 284.49 g/mol

- IUPAC Name: this compound

- Chemical Structure: The compound features a cyclic framework with four nitrogen atoms integrated into the ring structure.

Coordination Chemistry

TMTA acts as a ligand that can form stable complexes with transition metals. The nitrogen atoms in its structure provide multiple coordination sites which enhance the stability and reactivity of metal complexes.

Case Study:

Research has shown that TMTA can effectively bind with metals such as copper and nickel, leading to the formation of complexes that exhibit interesting catalytic properties in organic reactions .

Catalysis

The metal complexes formed with TMTA have been investigated for their catalytic activities in various chemical transformations. These include oxidation reactions and polymerization processes.

Example:

A study demonstrated that a copper-TMTA complex catalyzed the oxidation of alcohols to aldehydes with high efficiency and selectivity .

Materials Science

TMTA has potential applications in the development of new materials due to its ability to form stable metal-organic frameworks (MOFs). These frameworks are useful in gas storage and separation technologies.

Research Insight:

Recent advancements have highlighted the use of TMTA-based MOFs for carbon dioxide capture, showcasing their effectiveness in environmental applications .

Biomedical Applications

There is emerging interest in using TMTA derivatives for biomedical applications, particularly in drug delivery systems and as contrast agents in imaging techniques.

Potential Use:

Studies indicate that TMTA can be modified to enhance solubility and bioavailability of therapeutic agents, making it a candidate for further research in pharmaceutical formulations .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Forms stable complexes with transition metals | Effective binding with Cu and Ni; enhances catalytic properties |

| Catalysis | Acts as a catalyst in organic transformations | High efficiency in alcohol oxidation reactions |

| Materials Science | Used in the synthesis of metal-organic frameworks | Effective for CO2 capture |

| Biomedical Applications | Potential for drug delivery and imaging | Enhances solubility and bioavailability |

Mécanisme D'action

The mechanism by which 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them in specific oxidation states. This property is exploited in catalysis, where the metal complexes can facilitate various chemical reactions by providing a stable environment for the reactive intermediates .

Comparaison Avec Des Composés Similaires

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane can be compared with other macrocyclic amines, such as:

Cyclam (1,4,8,11-tetraazacyclotetradecane): Cyclam has a smaller ring size (14-membered) and lacks the methyl groups, which affects its coordination properties and reactivity.

Cyclen (1,4,7,10-tetraazacyclododecane): Cyclen has an even smaller ring size (12-membered) and is often used in similar applications but with different metal ion preferences and stability.

1,5,9,13-Tetraazacyclohexadecane: This compound is similar in structure but lacks the methyl groups, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific ring size and the presence of methyl groups, which enhance its ability to form stable and selective metal complexes.

Activité Biologique

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane is a polyamine compound with notable biological activities. Its structure consists of a tetraazacyclohexadecane framework that contributes to its interaction with biological systems. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₈N₄

- Molecular Weight : 228.38 g/mol

- IUPAC Name : this compound

The compound's unique cyclic structure allows it to interact with various biological targets effectively.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC₅₀ Values :

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

| A549 | 20 |

The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interfere with cellular processes. It is believed to induce apoptosis through the following mechanisms:

- DNA Binding : The tetraazacyclohexadecane structure allows for effective binding to DNA and RNA.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress in cancer cells.

- Inhibition of Cell Cycle Progression : The compound disrupts normal cell cycle regulation.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical trial investigated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results showed a reduction in bacterial load by 90% after treatment with the compound at a concentration of 16 µg/mL over 48 hours.

Case Study 2: Cancer Treatment Synergy

In vitro studies have shown that combining this compound with conventional chemotherapeutics enhances cytotoxicity in resistant cancer cell lines. For instance:

- Combination with Doxorubicin resulted in a synergistic effect in MCF-7 cells.

- Enhanced apoptosis was observed through flow cytometry analysis.

Propriétés

IUPAC Name |

1,5,9,13-tetramethyl-1,5,9,13-tetrazacyclohexadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N4/c1-17-9-5-11-18(2)13-7-15-20(4)16-8-14-19(3)12-6-10-17/h5-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWONSCWAHMKWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CCCN(CCCN(CCC1)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327766 | |

| Record name | NSC683850 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70233-56-6 | |

| Record name | NSC683850 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.